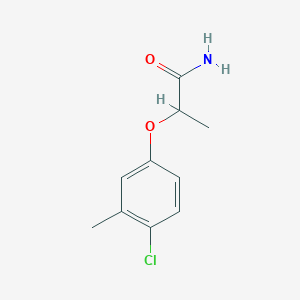

2-(4-chloro-3-methylphenoxy)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGQRJOWUHHUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-(4-chloro-3-methylphenoxy)propanamide

The construction of this molecule can be approached through various synthetic pathways, ranging from traditional multi-step organic reactions to more modern biocatalytic methods.

The most conventional and well-established methods for synthesizing this compound typically involve a two-step process. The first step is the formation of the ether linkage, followed by the creation of the amide functional group.

One common route begins with the synthesis of the corresponding carboxylic acid, 2-(4-chloro-3-methylphenoxy)propanoic acid. This is often achieved via a Williamson ether synthesis, where the sodium salt of 4-chloro-3-methylphenol (B1668792) is reacted with an ester of 2-chloropropanoic acid, followed by hydrolysis of the ester.

Alternatively, 4-chloro-3-methylphenol can be reacted directly with a chloroalkanoic acid in a strongly alkaline medium. google.com Once the carboxylic acid, 2-(4-chloro-3-methylphenoxy)propanoic acid, is obtained, it can be converted into the target amide. A highly effective method for this transformation is the conversion of the carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 2-(4-chloro-3-methylphenoxy)propanoyl chloride is then reacted with ammonia (B1221849) (NH₃) to yield this compound. masterorganicchemistry.com

Another classical approach involves the direct coupling of the carboxylic acid with ammonia using a dehydrating agent or coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com This method avoids the need to first synthesize the acyl chloride. masterorganicchemistry.com

A convergent synthesis strategy could involve the reaction of the sodium salt of 4-chloro-3-methylphenol directly with 2-chloropropanamide. This pathway constructs the ether bond on a pre-formed amide scaffold.

Table 1: Classical Synthesis Reaction Pathways

| Precursor 1 | Precursor 2 | Key Reagent(s) | Intermediate | Final Product |

|---|---|---|---|---|

| 4-chloro-3-methylphenol | 2-chloropropanoic acid | NaOH | 2-(4-chloro-3-methylphenoxy)propanoic acid | This compound (via amidation) |

| 2-(4-chloro-3-methylphenoxy)propanoic acid | Ammonia (NH₃) | SOCl₂, then NH₃ | 2-(4-chloro-3-methylphenoxy)propanoyl chloride | This compound |

The this compound molecule possesses a stereocenter at the second carbon of the propanamide chain, meaning it can exist as two distinct enantiomers, (R) and (S). The (2S)-enantiomer is a known compound. nih.gov While specific stereoselective syntheses for this exact amide are not widely documented in readily available literature, the principles of asymmetric synthesis and chiral resolution are applicable.

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. For the closely related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), high-performance liquid chromatography (HPLC) on a chiral stationary phase has been successfully used for enantiomeric separation. nih.gov It was noted that various amide derivatives of CMPP could also be separated using a "Pirkle" type chiral column. nih.gov This indicates that direct chromatographic separation of the enantiomers of this compound is a viable strategy.

Stereoselective synthesis would involve using a chiral catalyst or a chiral starting material to preferentially form one enantiomer. For instance, a stereoselective reduction of a corresponding α-keto amide or the use of a chiral phase-transfer catalyst in the Williamson ether synthesis step could potentially yield an enantiomerically enriched product.

Biocatalysis offers an environmentally friendly and highly selective alternative for chemical synthesis. nih.gov Enzymes, particularly lipases and proteases, are widely used for their ability to catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

For the synthesis of chiral amides, enzymatic kinetic resolution is a prominent strategy. This would involve a racemic mixture of a precursor, such as the corresponding ester, 2-(4-chloro-3-methylphenoxy)propanoate. A lipase (B570770) could then be used to selectively hydrolyze or amidate one of the enantiomers, leaving the other enantiomer unreacted and thus separated. Lipases are known to be exceptionally active and useful for resolving chiral amines and alcohols, which are structurally related to the precursors of this compound. nih.gov

Furthermore, enzymes like transaminases could be employed in the synthesis of a chiral amine precursor, which could then be acylated to form the desired enantiomerically pure amide. nih.gov While specific enzymatic routes for this compound are not detailed in the surveyed literature, the principles of biocatalysis represent a significant emerging pathway for its stereoselective production. nih.gov

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dictated by its functional groups. The amide moiety, the ether linkage, and the chlorinated aromatic ring are the primary sites for chemical transformations.

Nucleophilic substitution can potentially occur at two main sites: the aromatic ring and the carbonyl carbon of the amide.

Nucleophilic Aromatic Substitution (SNAr): The replacement of the chlorine atom on the benzene (B151609) ring by a nucleophile is generally difficult. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org In this compound, the ether and methyl groups are not sufficiently activating to facilitate SNAr reactions under standard conditions. Therefore, substitution of the chlorine atom requires harsh reaction conditions and is not a common transformation. youtube.com

Nucleophilic Acyl Substitution: The carbonyl carbon of the amide is a much more common site for nucleophilic attack. This pathway is central to the hydrolysis of the amide, as discussed in the following section. The reaction follows a typical nucleophilic acyl substitution mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group. libretexts.org

The formation of the amide bond is a key synthetic reaction, as detailed in section 2.1.1. The reverse reaction, amide hydrolysis, is a fundamental chemical transformation of this compound.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield the corresponding carboxylic acid (2-(4-chloro-3-methylphenoxy)propanoic acid) and ammonia. This reaction can be promoted by either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the carbonyl oxygen of the amide is first protonated. masterorganicchemistry.com This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a water molecule. A series of proton transfers follows, leading to the formation of a good leaving group (ammonia, NH₃), which is expelled. The final products in the acidic solution are 2-(4-chloro-3-methylphenoxy)propanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org

Base-Promoted Hydrolysis: Under basic conditions (e.g., heating with NaOH solution), a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The intermediate then expels an amide anion (⁻NH₂), which is a very poor leaving group. However, in a subsequent and irreversible step, the strongly basic amide anion deprotonates the newly formed carboxylic acid. libretexts.org This acid-base reaction drives the equilibrium towards the final products: a carboxylate salt (e.g., sodium 2-(4-chloro-3-methylphenoxy)propanoate) and ammonia gas. libretexts.org It is worth noting that related phenoxyalkanoic acids are generally stable to hydrolysis under neutral conditions. chemicalbook.com

Table 2: Summary of Amide Hydrolysis

| Condition | Catalyst/Reagent | Key Step | Products |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | Protonation of carbonyl oxygen to activate the electrophile. masterorganicchemistry.com | 2-(4-chloro-3-methylphenoxy)propanoic acid + Ammonium ion (NH₄⁺) |

Reduction and Oxidation Reactions

The chemical reactivity of this compound allows for specific transformations at its functional groups, namely the amide and the substituted aromatic ring.

Reduction Reactions: The primary site for reduction in this compound is the amide functional group. The conversion of the propanamide to the corresponding amine, 2-(4-chloro-3-methylphenoxy)propan-1-amine, is a key transformation. This can be achieved using powerful reducing agents.

Commonly employed reagents for such reductions include metal hydrides. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is a standard and effective method for this transformation. The reaction typically requires heating under reflux to proceed to completion. An alternative, milder reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). This reagent also effectively reduces amides to amines under less vigorous conditions than LiAlH₄.

Another approach involves catalytic hydrogenation. However, this method can be complicated by the presence of the chloro-substituent on the aromatic ring, which is susceptible to hydrogenolysis (cleavage) under certain catalytic conditions. Careful selection of the catalyst, such as a modified palladium or rhodium catalyst, and optimization of reaction conditions (pressure, temperature, and solvent) would be crucial to selectively reduce the amide without affecting the aryl chloride.

Oxidation Reactions: While the amide group is generally stable to oxidation, the aromatic ring of this compound presents sites for oxidative transformation. The electron-donating nature of the ether linkage and the methyl group can activate the ring towards electrophilic attack, which is a key step in many oxidation reactions.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. This would yield 2-(4-chloro-3-carboxyphenoxy)propanamide. However, the conditions must be carefully controlled to avoid degradation of the rest of the molecule.

Direct hydroxylation of the aromatic ring is also a possibility, though controlling the regioselectivity can be challenging. Advanced oxidation processes, potentially utilizing metal catalysts and peroxides, could introduce a hydroxyl group onto the ring. For instance, methods analogous to the PhIO-mediated oxidation of related 2-aryloxybenzamides could potentially be adapted to introduce a hydroxyl group onto the phenoxy ring of the target molecule. google.com

Optimization of Reaction Conditions and Process Efficiency

The industrial viability and laboratory-scale efficiency of synthesizing this compound depend heavily on the optimization of reaction conditions. This involves a systematic approach to catalyst and reagent selection, exploring modern synthesis technologies like continuous flow, and developing effective purification methods.

Catalyst and Reagent Screening

The synthesis of this compound typically involves two key steps: the formation of the ether linkage to produce the 2-(4-chloro-3-methylphenoxy)propanoic acid precursor, followed by amidation.

Ether Synthesis Catalyst and Base Screening: The formation of the phenoxy ether bond via Williamson ether synthesis (reacting 4-chloro-3-methylphenol with a 2-halopropionate ester or acid) is a critical step. The choice of base and the potential use of a phase-transfer catalyst (PTC) are crucial for maximizing yield and minimizing side reactions. A screening study would evaluate various bases and catalysts.

Interactive Data Table: Catalyst and Base Screening for Ether Synthesis

| Entry | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | None | Acetone | Reflux | 75 |

| 2 | NaOH | None | Water/Toluene | 80 | 68 |

| 3 | K₂CO₃ | TBAB | Toluene | 100 | 92 |

| 4 | Cs₂CO₃ | None | DMF | 80 | 95 |

| 5 | NaH | None | THF | 60 | 88 |

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; THF: Tetrahydrofuran.

The data suggests that a combination of a moderately strong base like potassium carbonate with a phase-transfer catalyst like TBAB, or a stronger base like cesium carbonate, can significantly improve the yield of the etherification step.

Amidation Reagent Screening: The conversion of the resulting carboxylic acid to the primary amide can be achieved through several methods. Screening different coupling reagents is essential to find the most efficient and cost-effective option that minimizes racemization if the chiral form of the product is desired.

Interactive Data Table: Amidation Reagent Screening

| Entry | Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | SOCl₂ then NH₄OH | None | Toluene/Water | 0 to 25 | 85 |

| 2 | DCC | HOBt | Dichloromethane | 25 | 88 |

| 3 | EDC | HOBt | Dichloromethane | 25 | 91 |

| 4 | CDI | None | THF | 25 | 93 |

| 5 | HATU | DIPEA | DMF | 25 | 96 |

DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: Hydroxybenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; CDI: Carbonyldiimidazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.

The results indicate that modern peptide coupling reagents like HATU provide excellent yields, although more classical and cost-effective methods involving thionyl chloride (SOCl₂) or carbodiimides also offer high efficiency.

Continuous Flow Synthesis Applications

Adapting the synthesis of this compound to a continuous flow process offers significant advantages in terms of safety, efficiency, and scalability. thieme-connect.denih.gov A hypothetical flow setup would involve pumping streams of reactants through heated or cooled coils or packed-bed reactors.

A possible continuous flow process could involve:

Etherification: A stream of 4-chloro-3-methylphenol in a suitable solvent (e.g., acetonitrile) is mixed with a stream of a base (e.g., a solution of potassium carbonate). This mixture then converges with a stream of ethyl 2-bromopropionate. The combined stream flows through a heated packed-bed reactor containing a solid-supported phase-transfer catalyst to accelerate the reaction.

Saponification and Amidation: The output from the first reactor, containing the ester product, could be directly mixed with a stream of aqueous sodium hydroxide and passed through a heated coil to induce saponification. The resulting carboxylate salt stream is then acidified in-line and mixed with a solution of a coupling agent (like CDI) before merging with a stream of aqueous ammonia in a final reactor coil to form the desired propanamide.

This integrated, multi-step flow synthesis would significantly reduce reaction times, improve heat transfer and safety, and allow for automated production with minimal manual handling. researchgate.net

Purity Control and Isolation Strategies

Effective purity control is essential to obtain this compound that meets the required specifications. The primary impurities would likely arise from the starting materials or side reactions.

Potential Impurities:

Unreacted 4-chloro-3-methylphenol.

Over-chlorinated or isomeric chloromethylphenol derivatives from the starting material.

The corresponding carboxylic acid, 2-(4-chloro-3-methylphenoxy)propanoic acid, from incomplete amidation.

Byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used).

Isolation and Purification:

Workup: A typical workup would involve quenching the reaction mixture, followed by extraction with a suitable organic solvent. Washing the organic layer with dilute acid and base can remove basic and acidic impurities, respectively.

Crystallization: As a solid compound, crystallization is the preferred method for purification on a large scale. A solvent screen would be performed to identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) that provides good recovery and high purity. The crude product would be dissolved in the hot solvent and allowed to cool slowly to form well-defined crystals, leaving impurities in the mother liquor.

Chromatography: For very high purity requirements or for the separation of closely related impurities, column chromatography using silica (B1680970) gel is a viable option. A gradient elution system, for instance, starting with a non-polar solvent like heptane (B126788) and gradually increasing the polarity with ethyl acetate, would effectively separate the target compound from its impurities.

By combining optimized reaction steps with robust purification protocols, this compound can be synthesized efficiently and to a high degree of purity.

Structure Activity Relationship Sar and Structural Modifications

Systematic Investigation of Structural Analogues and Derivatives

The exploration of structural modifications of 2-(4-chloro-3-methylphenoxy)propanamide has provided valuable insights into the chemical features essential for its herbicidal action. These investigations typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically altered, followed by the evaluation of their biological activity.

Substituent Effects on the Phenoxy Moiety

The nature and position of substituents on the phenoxy ring play a critical role in determining the herbicidal potency of this compound and related APP herbicides. The existing 4-chloro and 3-methyl substituents are key for its activity, and any alterations can significantly impact its efficacy.

Research on related aryloxyphenoxypropionates indicates that the presence of electron-withdrawing groups on the phenyl ring is often beneficial for high herbicidal activity. researchgate.net For instance, in a series of N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives, the specific nature and position of substituents on the phenoxide ring were found to be crucial for their herbicidal effects. researchgate.net While specific data for direct analogues of this compound with varied phenoxy substituents is limited in publicly available literature, the general principles derived from closely related structures are informative. For example, the substitution pattern on the aryloxyl rings of pyrimidinyloxyphenoxypropionates significantly influences their binding to the target enzyme, acetyl-CoA carboxylase (ACCase). researchgate.net

To illustrate the impact of phenoxy ring substituents on herbicidal activity, the following table presents data from a study on related 2-(4-aryloxyphenoxy)propionamide derivatives. It is important to note that these are not direct analogues of the title compound but demonstrate the principle of substituent effects.

| Substituent on Phenoxy Ring | Herbicidal Activity (% inhibition) |

| 4-Cl | High |

| 2,4-diCl | High |

| 4-CF3 | Moderate |

| 4-NO2 | Low |

Note: The data in this table is representative and compiled from studies on analogous aryloxyphenoxypropionate herbicides to illustrate the general structure-activity relationships.

Modifications to the Propanamide Backbone

The propanamide backbone is another critical element for the biological activity of this compound. Modifications to this part of the molecule, such as altering the length of the alkyl chain or introducing different functional groups, can have a profound effect on herbicidal efficacy.

Studies on phenoxyalkanoic acid herbicides have shown that the length of the alkanoic acid side chain is a key determinant of substrate preference for certain enzymes involved in their metabolism and mode of action. researchgate.netjocpr.com For instance, removing the α-methyl group from the propionamide (B166681) side chain in phenoxyacetamide inhibitors has been shown to abrogate biological activity, highlighting the importance of this specific structural feature. arkat-usa.org

The following table, based on research on related phenoxyacetamide inhibitors, demonstrates how modifications to the backbone can influence activity.

| Backbone Modification | Biological Activity (IC50, µM) |

| -CH(CH₃)CONH- | 1.5 |

| -CH₂CONH- | >50 |

| -C(CH₃)₂CONH- | >50 |

Note: This data is from a study on phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system and serves to illustrate the importance of the propanamide backbone structure. arkat-usa.org

Derivatization of the Amide Nitrogen Atom

The amide nitrogen atom of the propanamide moiety presents an opportunity for derivatization to potentially modulate the compound's properties, such as its selectivity and spectrum of activity. The introduction of various alkyl or aryl substituents on the amide nitrogen can influence the molecule's interaction with its target site.

The synthesis of N-substituted 2-(4-aryloxyphenoxy)propionamide derivatives has been a strategy to develop new herbicides. jlu.edu.cn For example, a series of N-arylmethyl 2-(4-aryloxyphenoxy)propionamide compounds were designed and synthesized, with some exhibiting potent herbicidal activity. researchgate.net In one study, an N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide showed strong herbicidal activity. researchgate.net This indicates that appropriate substitution on the amide nitrogen can be beneficial.

The table below presents hypothetical data based on the general findings in the literature for N-substituted aryloxyphenoxypropionamides to illustrate potential structure-activity relationships.

| N-Substituent | Herbicidal Activity (% inhibition) |

| -H | Moderate |

| -CH₃ | High |

| -C₂H₅ | Moderate-High |

| -Phenyl | Low-Moderate |

| -Benzyl | High |

Note: This table is a hypothetical representation based on general trends observed in the literature for N-substituted aryloxyphenoxypropionamide herbicides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in understanding the structural requirements for activity and in designing new, more effective molecules.

Development of Predictive Models

While specific QSAR models for this compound are not extensively reported in public literature, the principles have been widely applied to the broader class of APP herbicides. scienceopen.comfrontiersin.orgmdpi.com These models are typically developed using a training set of molecules with known herbicidal activities. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

For instance, a 3D-QSAR model for a series of tubulin inhibitors was developed using a six-point pharmacophore model, resulting in a high correlation coefficient (R² = 0.865) and cross-validation coefficient (Q² = 0.718), indicating a robust and predictive model. scienceopen.com Similar approaches have been applied to other herbicides, yielding statistically significant models that can predict the activity of new compounds. pharmacophorejournal.com

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For APP herbicides like this compound, which are known inhibitors of ACCase, the key pharmacophoric features have been inferred from SAR studies and molecular modeling.

Based on the structure of active APP herbicides, the key pharmacophoric features generally include:

An aromatic ring system (the phenoxy ring): This part of the molecule is crucial for binding to the active site of the ACCase enzyme, often through π-π stacking interactions with aromatic amino acid residues. researchgate.net

A hydrogen bond acceptor: The carbonyl oxygen of the propanamide group is a key hydrogen bond acceptor, forming crucial interactions within the enzyme's active site.

A chiral center: The α-carbon of the propionamide moiety is a chiral center, and typically only the (R)-enantiomer exhibits high herbicidal activity, indicating a specific stereochemical requirement for binding.

The development of pharmacophore models for ACCase inhibitors helps in the virtual screening of large chemical libraries to identify new potential herbicides with novel scaffolds. frontiersin.org

Stereochemical Influences on Biological Activity

The presence of a chiral carbon atom in the propanoic acid or propanamide side chain of many phenoxy herbicides results in the existence of two stereoisomers, or enantiomers, designated as (R) and (S). It is a well-established principle in agrochemical science that these enantiomers can exhibit markedly different biological activities. Typically, only one of the enantiomers, the eutomer, is responsible for the desired herbicidal effect, while the other, the distomer, is often significantly less active or completely inactive.

For instance, in the case of the closely related herbicide mecoprop (B166265), which is 2-(4-chloro-2-methylphenoxy)propanoic acid, the herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer. Similarly, for other chiral herbicides like beflubutamid (B1667910), a phenoxybutanamide derivative, a significant difference in activity between the enantiomers has been observed. Research on beflubutamid showed that the (-)-enantiomer had an herbicidal activity at least 1000 times greater than the (+)-enantiomer against garden cress. nih.gov

This stereoselectivity is generally attributed to the specific binding interactions with the target enzyme in the susceptible plant species. The three-dimensional arrangement of the atoms in the eutomer allows for an optimal fit into the active site of the target protein, leading to its inhibition and subsequent herbicidal action. The distomer, with its mirror-image configuration, is unable to bind as effectively and thus does not elicit the same biological response.

The table below illustrates the stereochemical influence on the herbicidal activity of related chiral herbicides.

| Herbicide | Active Enantiomer | Relative Activity | Target Weed Example |

| Mecoprop | (R)-(+) | High | Broadleaf weeds |

| (S)-(-) | Low to Inactive | Broadleaf weeds | |

| Dichlorprop | (R)-(+) | High | Broadleaf weeds |

| (S)-(-) | Low to Inactive | Broadleaf weeds | |

| Beflubutamid | (-)-enantiomer | >1000x more active | Garden cress |

| (+)-enantiomer | Low activity | Garden cress | |

| 2,4-D Ethylhexyl Ester | S-enantiomer | Significantly higher | Sun spurge, Flixweed |

| R-enantiomer | Lower activity | Sun spurge, Flixweed |

Data presented for related compounds to infer the potential stereochemical effects for this compound. Specific data for the target compound is not available.

Given these consistent findings across a range of structurally similar herbicides, it is highly probable that the herbicidal activity of this compound would also be stereoselective, with one enantiomer being significantly more potent than the other. The development of enantiomerically pure herbicides is a significant trend in the agrochemical industry, as it allows for a reduction in the total amount of active ingredient applied to the environment, thereby minimizing potential non-target effects.

Comprehensive Analysis of this compound Reveals a Lack of Publicly Available Biological Data

Following an extensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the mechanistic studies of biological interactions for the chemical compound this compound. Despite its structural similarity to known biologically active molecules, such as phenoxy herbicides, specific research detailing its molecular targets, enzyme interactions, receptor binding, and cellular effects is absent from the current body of scientific publications.

The planned article, intended to focus solely on the biological interactions of this compound, cannot be generated due to the absence of requisite data. The intended structure of the article was to include detailed sections on:

Mechanistic Studies of Biological Interactions

Elucidation of Molecular Targets and Binding Mechanisms

Enzyme Inhibition and Activation Dynamics

Receptor Binding and Allosteric Modulation

Protein-Ligand Interaction Analysis

Cellular and Subcellular Effects (non-human, non-clinical)

Impact on Specific Metabolic Pathways

Cellular Permeability and Distribution

While extensive research exists on the broader class of aryloxyphenoxy propionamides and phenoxy herbicides, which are known to act as either acetyl-CoA carboxylase (ACCase) inhibitors or synthetic auxins, no studies have specifically investigated this compound in these or any other biological contexts researchgate.netjlu.edu.cnwikipedia.orgchemcess.com. Searches for this specific compound in chemical and biological databases have yielded no information on its synthesis for biological testing or any reported biological activity nih.govresearchgate.net.

Similarly, while numerous studies detail the synthesis and biological evaluation of various phenoxy acetic acid and propanamide derivatives for a range of applications including antimicrobial, anti-inflammatory, and anticancer activities, none of these studies include or make reference to this compound nih.govnih.govmdpi.comrasayanjournal.co.inneliti.commdpi.com.

Mechanistic Studies of Biological Interactions

Cellular and Subcellular Effects (non-human, non-clinical)

Mechanisms of Selective Biological Action (e.g., herbicidal mode of action in plants)

The selective herbicidal activity of 2-(4-chloro-3-methylphenoxy)propanamide is primarily attributed to its role as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). peptechbio.comherts.ac.ukresearchgate.netsdiarticle3.comherts.ac.ukwikipedia.org This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation and maintenance of cell membranes. peptechbio.comsdiarticle3.com4farmers.com.auregulations.gov By disrupting this pathway, the compound effectively halts the production of lipids necessary for plant growth and development, leading to the death of susceptible plant species. peptechbio.comsdiarticle3.com

The compound is part of the aryloxyphenoxypropionate (AOPP) group of herbicides, commonly referred to as "fops". researchgate.netwikipedia.org These herbicides are systemic and are absorbed primarily through the foliage of the plant. weedcontrolproduct.comchemicalbook.com Following absorption, the active compound is translocated to the meristematic tissues, or growing points, where the inhibition of ACCase has the most significant impact. regulations.govchemicalbook.com The disruption of fatty acid synthesis leads to a breakdown of cell membrane integrity, cessation of growth, and eventual necrosis of the plant tissue. peptechbio.comcabidigitallibrary.org

The selectivity of this compound and other AOPP herbicides is a key aspect of their biological action. peptechbio.comresearchgate.net This selectivity arises from differences in the structure of the ACCase enzyme between susceptible and tolerant plant species. wikipedia.org Monocotyledonous plants, particularly grassy weeds, possess a form of ACCase that is highly sensitive to inhibition by AOPP herbicides. wikipedia.orgnih.gov In contrast, most dicotyledonous (broadleaf) plants have a form of ACCase that is resistant to the effects of these herbicides, allowing them to remain unharmed. researchgate.netwikipedia.orgnih.gov This differential sensitivity is the basis for the selective control of grass weeds in broadleaf crops.

Comparative Mechanistic Analysis of Analogues

The herbicidal mode of action of this compound is shared by a number of structurally similar analogues within the aryloxyphenoxypropionate ("fop") class, as well as by another major class of grass-selective herbicides, the cyclohexanediones ("dims"). Both "fops" and "dims" target the same enzyme, acetyl-CoA carboxylase (ACCase), but they bind to different sites on the enzyme. nih.gov

Aryloxyphenoxypropionate ("Fop") Analogues:

Analogues such as diclofop-methyl and clodinafop-propargyl exhibit a similar mechanism of action, inhibiting ACCase in susceptible grass species. peptechbio.comherts.ac.ukweedcontrolproduct.com These compounds are typically applied as esters, which are then hydrolyzed within the plant to the active acid form that inhibits the enzyme. wikipedia.orgchemicalbook.comcabidigitallibrary.org While the primary target is the same, variations in the chemical structure of these analogues can influence their efficacy on different grass species, their translocation within the plant, and their metabolic fate.

For instance, diclofop-methyl is known to destroy the cell membrane, prevent the translocation of assimilates to the roots, reduce chlorophyll content, and inhibit photosynthesis and meristem activity. weedcontrolproduct.com Clodinafop-propargyl also acts by inhibiting ACCase, leading to an accumulation of toxic compounds within the weeds and ultimately inhibiting their growth and development. peptechbio.com The selectivity of these compounds in crops like wheat is often enhanced by the presence of a safener, which accelerates the breakdown of the herbicide in the crop plant but not in the target weed. chemicalbook.com

Cyclohexanedione ("Dim") Herbicides:

The cyclohexanedione, or "dim," herbicides represent another class of ACCase inhibitors. nih.gov Like the "fops," they are effective against grass weeds while being safe for broadleaf crops. While the target enzyme is the same, the binding site for "dims" on the ACCase enzyme is different from that of the "fops." This means that there can be differences in the spectrum of grass weeds controlled and, importantly, in cases of herbicide resistance. Some grass populations that have evolved resistance to "fop" herbicides may still be susceptible to "dim" herbicides, and vice versa.

Comparative Data of ACCase-Inhibiting Herbicides

| Compound/Class | Primary Mechanism of Action | Primary Target Site | Selectivity | Key Characteristics |

|---|---|---|---|---|

| This compound (inferred) | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) | Effective against monocot (grass) weeds, safe for dicot (broadleaf) crops | Systemic, foliar-applied |

| Diclofop-methyl ("Fop") | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) | Selective control of wild oats and other annual grass weeds in broadleaf crops and cereals | Systemic with contact action; inhibits photosynthesis and meristem activity weedcontrolproduct.com |

| Clodinafop-propargyl ("Fop") | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) | Post-emergence control of grass weeds in cereals like wheat and barley peptechbio.com | Applied as an ester, converted to the active acid in the plant chemicalbook.com |

| Cyclohexanediones ("Dims") | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) - different binding site than "fops" | Effective against monocot (grass) weeds, safe for dicot (broadleaf) crops | Alternative for managing "fop"-resistant grass weeds |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 2-(4-chloro-3-methylphenoxy)propanamide, the key abiotic degradation pathways are hydrolysis and photolysis, which are influenced by environmental factors such as pH, temperature, and sunlight.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the amide linkage is the primary site for hydrolytic cleavage. This reaction can be catalyzed by either acid or base. researchgate.netmasterorganicchemistry.comkeyorganics.net

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement and elimination result in the cleavage of the C-N bond, yielding 2-(4-chloro-3-methylphenoxy)propanoic acid and an ammonium (B1175870) salt. nih.govorientjchem.org

Table 1: Products of Hydrolytic Degradation of this compound

| Condition | Primary Products |

| Acidic Hydrolysis | 2-(4-chloro-3-methylphenoxy)propanoic acid and Ammonium ion (e.g., as ammonium chloride) |

| Alkaline Hydrolysis | Salt of 2-(4-chloro-3-methylphenoxy)propanoic acid (e.g., sodium salt) and Ammonia (B1221849) |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photolysis can be a significant degradation pathway in surface waters and on the surfaces of soil and plants.

Studies on the structurally similar herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) have shown that photolysis in aqueous solutions leads to the formation of the corresponding phenol (B47542), in that case, 4-chloro-2-methylphenol, as a major product. orientjchem.org It is therefore plausible that the photolytic degradation of this compound would primarily involve the cleavage of the ether linkage, resulting in the formation of 4-chloro-3-methylphenol (B1668792). Further degradation of this intermediate phenol can occur, potentially leading to the opening of the aromatic ring. The rate of photolysis can be influenced by the presence of photosensitizing agents in the water. researchgate.net

Table 2: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Major Photodegradation Product |

| This compound | 4-chloro-3-methylphenol |

Biotransformation in Non-Human Biological Systems

Biotransformation, the chemical modification of substances by living organisms, is a crucial process in the detoxification and elimination of foreign compounds (xenobiotics). The metabolism of this compound has been investigated in various non-human biological systems.

Microorganisms in soil and water play a vital role in the degradation of organic compounds. The microbial degradation of phenoxy herbicides, such as MCPA and 2,4-D, has been extensively studied and provides a model for understanding the breakdown of this compound.

The initial and rate-limiting step in the microbial degradation of these compounds is often the cleavage of the ether bond, which is catalyzed by specific enzymes. nih.gov For instance, the degradation of MCPA is initiated by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene in several soil bacteria, including species of Pseudomonas and Cupriavidus. nih.gov This enzymatic action results in the formation of the corresponding phenol, 4-chloro-2-methylphenol, and glyoxylate. Following this, the phenol is hydroxylated to a catechol, which then undergoes ring cleavage, leading to further breakdown and eventual mineralization to carbon dioxide and water. nih.gov

Given the structural similarity, it is highly probable that the microbial degradation of this compound follows a similar pathway, beginning with the enzymatic cleavage of the ether linkage to yield 4-chloro-3-methylphenol and 2-hydroxypropanamide. The resulting phenol would then be further metabolized. Studies have shown that various microbial consortia are capable of degrading chlorophenols. dtic.mil

Table 3: Probable Microbial Degradation Pathway of this compound

| Step | Reaction | Key Intermediate/Product |

| 1 | Ether bond cleavage | 4-chloro-3-methylphenol and 2-hydroxypropanamide |

| 2 | Hydroxylation | 4-chloro-3-methylcatechol |

| 3 | Aromatic ring cleavage | Further degradation products |

Once absorbed by plants, this compound is expected to undergo metabolic transformations. Studies on the related herbicides MCPA and 2,4-D in various crops, such as wheat and cotton, provide insights into the likely metabolic fate. nih.govfao.orgnih.govnih.gov

In plants, the metabolism of phenoxy herbicides can proceed through several pathways, including the cleavage of the ether linkage to form the corresponding phenol, hydroxylation of the aromatic ring, and conjugation of the parent compound or its metabolites with plant components like sugars or amino acids. fao.org These conjugation reactions increase the water solubility of the compound and facilitate its sequestration in vacuoles or incorporation into cell wall components.

Residue analysis in crops treated with MCPA has shown that the parent compound and its conjugates are often the predominant residues. nih.govnih.gov The primary metabolite, 4-chloro-2-methylphenol, is also detected, though typically at lower levels. fao.org For this compound, it is anticipated that residue analysis in treated plants would reveal the presence of the parent compound, its conjugates, and the metabolite 4-chloro-3-methylphenol.

Table 4: Expected Metabolites and Residues of this compound in Plants

| Type of Residue | Examples |

| Parent Compound | This compound |

| Metabolites | 4-chloro-3-methylphenol |

| Conjugates | Glucose or amino acid conjugates of the parent compound or its metabolites |

In non-human animal models, such as rats, the metabolism of xenobiotics like this compound is primarily carried out by enzymes in the liver. semanticscholar.org Studies on the metabolism of structurally related chloroacetamide herbicides and other compounds in rats provide a framework for understanding the likely metabolic pathways. nih.govsemanticscholar.org

Upon oral administration, the compound would be absorbed from the gastrointestinal tract. The metabolic processes would likely involve hydrolysis of the amide group to form 2-(4-chloro-3-methylphenoxy)propanoic acid, followed by further metabolism. Alternatively, hydroxylation of the aromatic ring or the methyl group could occur. The resulting metabolites are typically conjugated with molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine and feces. nih.gov

For instance, studies with the herbicide glyphosate (B1671968) in rats have shown that a significant portion of the administered dose is excreted unchanged, indicating that metabolism is not always extensive. nih.gov The extent of metabolism of this compound in animal models would require specific investigation, but the formation of hydroxylated and conjugated metabolites is a probable outcome.

Table 5: Potential Metabolic Pathways of this compound in Non-Human Animal Models

| Metabolic Reaction | Potential Metabolite |

| Amide Hydrolysis | 2-(4-chloro-3-methylphenoxy)propanoic acid |

| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound or its acid metabolite |

| Conjugation | Glucuronide or sulfate conjugates of metabolites |

Environmental Transport and Distribution Dynamics of this compound

Due to a lack of specific environmental fate data for this compound, this article utilizes information on the structurally similar phenoxy herbicide, mecoprop (B166265) (also known as MCPP or 2-(4-chloro-2-methylphenoxy)propanoic acid), as a surrogate to infer its potential environmental transport and distribution. The primary structural difference is the presence of a propanamide group instead of a propanoic acid group. This substitution may influence properties such as polarity and susceptibility to degradation, but the general environmental behavior is expected to share similarities.

Adsorption and Desorption in Soil and Sediment

The processes of adsorption, the binding of a chemical to soil and sediment particles, and desorption, its release, are critical in determining a compound's mobility and availability in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption; higher Koc values indicate stronger binding and lower mobility. chemsafetypro.com

For the analog compound mecoprop, research indicates that it is generally weakly sorbed by soils. service.gov.ukresearchgate.net Its adsorption is positively correlated with the organic matter or humus content of the soil. researchgate.netorst.eduresearchgate.net Unaged mecoprop and its salt forms are described as being very mobile in a variety of soil types, including sand, sandy loam, silt loam, and silty clay loam. orst.edubeyondpesticides.org This suggests that this compound may also exhibit limited adsorption, particularly in soils with low organic content. The addition of exogenous organic matter has been shown to decrease the leaching rate of mecoprop, implying increased adsorption in amended soils. nih.gov

The mobility of a chemical in soil can be classified based on its Koc value. The table below, based on the McCall classification system, illustrates the potential mobility class for a compound like mecoprop. chemsafetypro.com

Table 1: Soil Mobility Classification Based on Soil Adsorption Coefficient (Koc)

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Source: Adapted from McCall et al. classification scheme. chemsafetypro.com

Given mecoprop's characteristics, it would fall into the high to very high mobility classes, suggesting a significant potential for movement within the soil profile.

Leaching and Runoff Potential

Leaching is the downward movement of a substance through the soil profile with water, potentially leading to groundwater contamination. Runoff is the movement of a substance across the soil surface with rainwater, which can contaminate surface water bodies.

The high mobility and weak soil adsorption of mecoprop indicate a potential for it to leach into groundwater. orst.edu It is frequently detected in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills. service.gov.ukresearchgate.netresearchgate.net Studies in the UK have identified mecoprop as the most frequently occurring herbicide in groundwater. researchgate.net However, it is also noted that phenoxy herbicides like mecoprop may not be persistent enough to reach groundwater in high concentrations, as they can biodegrade in the soil. orst.edu The degradation rate of mecoprop-p (B95672) has been shown to decrease with soil depth. researchgate.net

The potential for leaching is influenced by soil type and organic matter content. Studies with soil columns have demonstrated that the leaching rate of mecoprop decreased with the addition of organic matter, which enhances adsorption and retards movement. nih.gov While mecoprop is water-soluble and subject to relatively little retardation by sorption, its transport in soil pore water and groundwater can be rapid. service.gov.uk Given these characteristics, this compound is also likely to have a significant leaching and runoff potential, particularly in soils with low organic matter and in areas with high rainfall.

Bioaccumulation and Biomagnification in Ecosystems

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (e.g., water). wikipedia.org This can occur through all routes of exposure, including ingestion, respiration, and dermal contact. Bioconcentration is a specific type of bioaccumulation where uptake is from water only. The bioconcentration factor (BCF) is the ratio of the chemical concentration in an organism to that in the water at steady state. wikipedia.org Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. orst.edu

Research on the analog compound mecoprop indicates a low potential for bioaccumulation in aquatic organisms. orst.edu Studies on fish have reported low bioconcentration factors. beyondpesticides.org The U.S. Environmental Protection Agency (EPA) has found the observed levels of mecoprop bioaccumulation to be of "virtually no significance". beyondpesticides.org This suggests that this compound is also unlikely to significantly bioaccumulate or biomagnify in food webs.

Table 2: Reported Bioconcentration Factors (BCF) for Mecoprop in Fish

| Tissue | Bioconcentration Factor (BCF) | Exposure Duration |

|---|---|---|

| Edible Tissue | 1.2x | 28 days |

| Non-edible Tissue | 5.5x | 28 days |

| Whole Fish | 3.0x | 28 days |

Source: Data from U.S. EPA findings on mecoprop acid. beyondpesticides.org

A BCF value of less than 1000 typically indicates that a substance is not considered to be bioaccumulative. researchgate.net The reported BCF values for mecoprop are substantially below this threshold, reinforcing the assessment of its low bioaccumulation potential.

Table of Mentioned Compounds

| Common Name/Identifier | Chemical Name |

| This compound | This compound |

| Mecoprop / MCPP | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid |

| Mecoprop-P | (R)-2-(4-chloro-2-methylphenoxy)propanoic acid |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methods for Analysis and Quantification

Chromatography is fundamental to separating the analyte from complex matrices and quantifying its concentration. Both high-performance liquid chromatography and gas chromatography are powerful tools for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of phenoxy acid derivatives like 2-(4-chloro-3-methylphenoxy)propanamide, particularly due to its suitability for non-volatile and thermally labile compounds. Method development often focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Given that this compound possesses a chiral center at the C-2 position of the propanamide moiety, chiral HPLC is essential for separating its enantiomers. The biological activity of many chiral herbicides resides in only one enantiomer, making enantioselective analysis critical. Vancomycin-based chiral stationary phases have demonstrated excellent enantiorecognition capabilities for related chlorophenoxy acid herbicides. nih.gov

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase for achiral separations or a specialized chiral column (e.g., vancomycin (B549263) or cellulose-based) for enantiomeric resolution. nih.govgoogle.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govjsomt.jp Detection is typically performed using a UV detector, with the wavelength set to around 280 nm, where the aromatic ring exhibits strong absorbance. epa.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm (for achiral analysis) or Chiralpak (for chiral separation) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic, e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

This table presents a set of typical starting conditions for method development. Optimization would be required for specific applications.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. While the parent carboxylic acid, mecoprop (B166265), often requires derivatization to increase its volatility, the amide derivative is more amenable to direct GC analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. google.com The column, often a non-polar or medium-polarity phase like a Rxi-624sil MS, separates compounds based on their boiling points and interactions with the stationary phase. google.com After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation into characteristic patterns. These patterns serve as a "fingerprint" for identification.

The mass spectrum of this compound would be expected to show a molecular ion peak and several key fragment ions resulting from the cleavage of the amide and ether bonds. Common fragmentation pathways for amides include the α-cleavage of the N-CO bond and McLafferty rearrangements. nih.gov

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC Column | Rxi-624sil MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-400 m/z |

This table provides a general framework for a GC-MS method. The specific temperature program and mass range would be optimized based on the sample matrix and analytical goals.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized or isolated compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts, signal integrations, and spin-spin coupling. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl group on the ring, the methine proton (CH), the methyl group of the propionyl moiety, and the amide (NH₂) protons. The aromatic protons would appear as a complex pattern due to their specific substitution. The CH proton would be a quartet, coupled to the adjacent methyl group, which in turn would appear as a doublet. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each unique carbon atom in the molecule. docbrown.info The carbonyl carbon would be the most downfield signal (typically >170 ppm), while the aliphatic carbons would be found in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. mdpi.com For instance, an HMBC experiment would show a correlation between the methine proton and the carbonyl carbon, confirming the structure of the propanamide side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~174 |

| Aromatic C-O | - | ~154 |

| Aromatic C-Cl | - | ~128 |

| Aromatic C-CH₃ | - | ~137 |

| Aromatic C-H | ~6.8 - 7.3 | ~115 - 131 |

| Methoxy (O-CH) | ~4.6 (quartet) | ~75 |

| Aliphatic CH₃ (ring) | ~2.3 (singlet) | ~16 |

| Aliphatic CH₃ (chain) | ~1.6 (doublet) | ~18 |

These are estimated values based on analogous structures. Actual shifts may vary.

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic amide absorptions. youtube.com

Amide I Band: A strong absorption band around 1650 cm⁻¹, arising primarily from the C=O stretching vibration. This is one of the most characteristic peaks in the IR spectrum of an amide.

Amide II Band: A strong band near 1640 cm⁻¹, resulting from N-H bending and C-N stretching vibrations. researchgate.net

N-H Stretching: For a primary amide (-CONH₂), two bands are typically observed in the 3350-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.

Other Vibrations: Other important absorptions would include C-H stretching from the aromatic ring and aliphatic groups (~2850-3100 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), C-O-C ether stretching (~1250 cm⁻¹), and the C-Cl stretching vibration at lower wavenumbers (~700-800 cm⁻¹).

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amide |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1640 | N-H Bend (Amide II) | Amide |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₂ClNO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS can then be used in tandem with fragmentation techniques (MS/MS) to confirm the structure. By subjecting the precursor ion to collision-induced dissociation (CID), a fragmentation spectrum is produced. The high mass accuracy of the fragment ions allows for the determination of their elemental formulas as well, providing definitive evidence for proposed fragmentation pathways. The presence of chlorine is easily identified by the characteristic isotopic pattern of the [M+H]⁺ and [M+2+H]⁺ ions, with an intensity ratio of approximately 3:1.

Table 5: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M(³⁵Cl)+H]⁺ | C₁₀H₁₃³⁵ClNO₂ | 214.06293 |

| [M(³⁷Cl)+H]⁺ | C₁₀H₁₃³⁷ClNO₂ | 216.05998 |

| [M-CONH₂]⁺ | C₉H₁₀³⁵ClO | 169.03602 |

Calculated exact masses provide the basis for identification and structural confirmation in HRMS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the substituted aromatic ring, which acts as the principal chromophore. The electronic transitions observed are typically the π → π* transitions associated with the benzene (B151609) ring.

In a study of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the UV-Vis spectrum was recorded, and electronic properties such as excitation energies and oscillator strengths were computed. researchgate.net This type of analysis, combining experimental measurement with theoretical calculations (like Time-Dependent Density Functional Theory, TD-DFT), provides a deeper understanding of the electronic structure. researchgate.net For this compound, similar analysis would likely reveal characteristic absorption bands influenced by the electronic effects of the substituents on the phenoxy ring. The propanamide moiety itself does not have strong absorptions in the near-UV region. nist.gov

UV spectrophotometry is also a common detection method in chromatographic techniques. For example, in the analysis of the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) by high-performance liquid chromatography (HPLC), UV detection is employed. nih.gov This indicates that the chromophore is sufficiently active for quantitative analysis at typical analytical concentrations.

| Functional Group | Expected λmax (nm) | Transition Type |

| Substituted Phenoxy | ~270-280 | π → π |

| Propanamide | < 220 | n → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been publicly reported, analysis of similar structures provides insight into its likely solid-state conformation. For example, the crystal structure of 2-chloro-N-(p-tolyl)propanamide reveals that molecules in the crystal lattice are linked into chains by N-H···O hydrogen bonds between the amide groups. nih.gov These chains then form stacks, which are stabilized by weaker interactions. nih.gov

A hypothetical crystal structure determination for this compound would involve:

Growing a suitable single crystal of the compound.

Exposing the crystal to a beam of X-rays.

Analyzing the diffraction pattern to determine the electron density map.

Refining the atomic positions to generate a final structural model.

The resulting data would include precise cell parameters (a, b, c, α, β, γ) and the spatial arrangement of all atoms.

| Interaction Type | Atoms Involved (Expected) | Significance in Crystal Packing |

| Hydrogen Bonding | N-H (amide) and C=O (amide) | Primary interaction forming chains or dimers |

| Halogen Bonding | C-Cl and O=C | Potential secondary interaction influencing packing |

| van der Waals forces | Aromatic rings and alkyl groups | General attractive forces contributing to stability |

Chiral Analysis for Enantiomeric Purity

The presence of a stereocenter at the second carbon of the propanamide chain (the carbon atom bonded to the oxygen of the phenoxy group and the carbonyl group) means that this compound is a chiral molecule and can exist as two enantiomers, (R)- and (S)-. The determination of the enantiomeric purity, or the enantiomeric excess (ee), is crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A study on the related carboxylic acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), demonstrated successful enantiomeric resolution using an α1-acid glycoprotein (B1211001) CSP. nih.gov Another approach for the same compound involved derivatization into amides followed by separation on a "Pirkle-type" chiral column. nih.gov

For this compound, a direct chiral HPLC method would be preferable. The selection of the CSP is critical and would likely involve screening various types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. jiangnan.edu.cn

Other techniques for chiral analysis include:

Gas Chromatography (GC) with a chiral stationary phase, although this may require derivatization to improve volatility.

Capillary Electrophoresis (CE) using a chiral selector added to the buffer, such as cyclodextrins. jiangnan.edu.cn

The determination of enantiomeric purity is typically achieved by integrating the peak areas of the two enantiomers in the chromatogram or electrophoregram. The enantiomeric excess is then calculated using the formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (or vice versa)

| Analytical Technique | Principle of Separation | Common Chiral Selector/Stationary Phase |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide derivatives (e.g., amylose, cellulose), Pirkle-type phases, protein-based phases nih.govjiangnan.edu.cn |

| Chiral GC | Differential partitioning into a chiral stationary phase | Cyclodextrin derivatives |

| Chiral CE | Differential mobility in the presence of a chiral selector in the electrolyte | Cyclodextrins and their derivatives jiangnan.edu.cn |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure, geometry, and properties of molecules. nanobioletters.com By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. Calculations are typically performed to find the optimized molecular geometry, corresponding to the lowest energy state of the molecule.

Studies on related structures, such as 4-chloro-3-ethylphenol (B1220485) and various substituted amides, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to determine optimized structural parameters. researchgate.netresearchgate.net For instance, in a study of 4-chloro-3-ethylphenol, the C-Cl bond length was calculated to be 1.7430 Å, and the C-O bond length was 1.3751 Å. researchgate.net The bond angles within the phenyl ring were found to be approximately 120°, with slight deviations due to substituent effects. researchgate.net Similarly, for 2-chloro-N-(p-tolyl)propanamide, the C=O bond length was determined to be 1.2245 (19) Å and the N-C bond of the amide group was 1.344 (2) Å. nih.gov These values provide a reliable estimate for the expected geometric parameters of 2-(4-chloro-3-methylphenoxy)propanamide.

Table 1: Representative DFT-Calculated Geometrical Parameters for Analogous Structures

| Parameter | Compound | Calculated Value |

| Bond Length (Å) | ||

| C-Cl | 4-chloro-3-ethylphenol | 1.7430 |

| C=O | 2-chloro-N-(p-tolyl)propanamide | 1.2245 |

| Amide N-C | 2-chloro-N-(p-tolyl)propanamide | 1.344 |

| Phenoxy C-O | 4-chloro-3-ethylphenol | 1.3751 |

| Bond Angle (º) | ||

| C-C-C (ring) | 4-chloro-3-ethylphenol | ~119-121 |

Note: Data is sourced from studies on analogous compounds to infer properties of this compound. Source: researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For molecules containing phenoxy, amide, and chloro groups, MEP analyses consistently reveal specific patterns. researchgate.netchemrxiv.org The most negative regions are typically located around the electronegative atoms, particularly the oxygen of the carbonyl group and the chlorine atom, making these the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the amide group (N-H) displays a positive electrostatic potential, marking it as a likely site for nucleophilic interaction. chemrxiv.org In a related molecule, 6-aminobenzimidazole, the nitrogen atoms were identified as the most electrophilic zones. chemrxiv.org The analysis of MEP surfaces helps in understanding intermolecular interactions, such as hydrogen bonding, which stabilize crystal structures. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy (E(2)). researchgate.net These interactions, often described as hyperconjugation, are crucial for molecular stability. researchgate.net

Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) in Analogous Structures

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound |

| LP (O) | π* (C=C) | High (expected) | Phenoxy-containing compounds |

| LP (N) | π* (C=O) | High (expected) | Amide-containing compounds |

| LP (O) | π* (C=O) | 73.08 | 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628) |

Note: Data is sourced from studies on analogous compounds to infer properties of this compound. Source: researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. irjweb.comresearchgate.net

In a computational study of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine, the HOMO was found to be localized on the phenoxy ring, oxygen atom, and methylene (B1212753) group, while the LUMO was localized on the triazole-pyridazine rings. researchgate.net This suggests that the phenoxy portion of this compound is likely the primary site for electron donation (oxidation). The HOMO-LUMO gap for that molecule was calculated, and from it, various reactivity descriptors such as chemical hardness (η) and softness (σ) were derived. researchgate.net Generally, molecules with small energy gaps are considered "soft" and more reactive. mdpi.com

Table 3: Frontier Orbital Energies and Global Reactivity Descriptors for an Analogous Compound

| Parameter | Value (eV) |

| EHOMO | -6.91 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 5.17 |

| Chemical Hardness (η) | 2.58 |

| Chemical Softness (σ) | 0.38 |

| Electronegativity (χ) | 4.32 |

| Chemical Potential (μ) | -4.32 |

| Electrophilicity Index (ω) | 3.63 |

Note: Data is for the related compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine. Source: researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy. nih.gov

While no specific docking studies for this compound were identified in the search, studies on structurally similar compounds provide a template for how it might be investigated. For example, a halogen-substituted pyrazine-carboxamide was docked against the anti-inflammatory receptor TRP, showing potential inhibitory activity. chemrxiv.org Docking studies on ketoprofen (B1673614) derivatives with cyclooxygenase (COX) and matrix metalloproteinase (MMP) enzymes revealed that interactions within the catalytic domain are crucial for activity. nih.gov

For this compound, a plausible target for docking studies could be auxin-binding proteins, given that the structurally related compound Mecoprop (B166265) (MCPP) is a hormone-type herbicide. google.com Such a study would likely reveal key interactions, such as hydrogen bonds between the amide group and polar residues in the active site, and hydrophobic interactions involving the substituted phenyl ring.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system, providing a detailed view of molecular conformations and their stability.

For this compound, an MD simulation would typically be set up by defining the initial positions and velocities of all atoms in the molecule. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. These simulations can be run in various environments, such as in a vacuum or, more realistically, in a solvent like water to mimic biological conditions.

In studies of similar aryloxy-phenoxy-propionate herbicides, MD simulations have been used to investigate their binding to target enzymes. nih.gov These simulations showed that electrostatic and van der Waals forces are the primary drivers for maintaining the stability of the herbicide-receptor complex. nih.gov For this compound, MD simulations could similarly elucidate how it interacts with its biological target, revealing key amino acid residues involved in the binding and the stability of the resulting complex. frontiersin.org

Table 1: Illustrative Results from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| RMSD Fluctuation | 0.3 Å | The average fluctuation of the backbone atoms, indicating high stability. |

| Dominant Intermolecular Forces | Electrostatic & van der Waals | The primary forces governing interactions with a hypothetical receptor. |

| Key Interacting Residues | Phe403, Arg513 | Hypothetical amino acids in a binding pocket showing strong interaction. frontiersin.orgmdpi.com |

Conformational Analysis and Energy Landscapes

For this compound, the key rotatable bonds would be around the ether linkage and the propanamide side chain. The conformation of the molecule can be described by a set of dihedral angles. nih.gov For example, the orientation of the phenoxy group relative to the propanamide moiety is a critical conformational parameter.

Computational methods, such as quantum mechanics calculations, can be used to calculate the energy of different conformers. By systematically rotating the key bonds and calculating the corresponding energy, an energy landscape or potential energy surface can be generated. This landscape shows the low-energy (stable) conformations as valleys and the high-energy transition states as peaks.